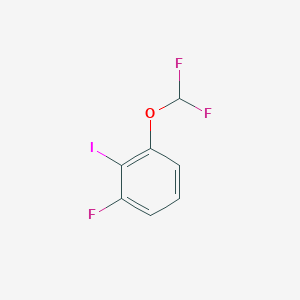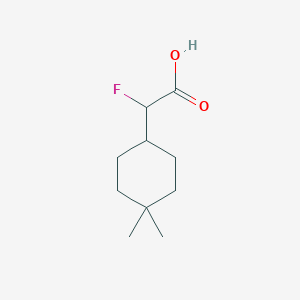
2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid
Descripción general
Descripción
“2-(4,4-Dimethylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 681448-25-9. It has a molecular weight of 170.25 and its IUPAC name is (4,4-dimethylcyclohexyl)acetic acid .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación
Fluorophore Stability and Derivative Synthesis
Research has explored the stability and synthesis of derivatives related to compounds like 2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid. One study focused on the BODIPY fluorophore, creating analogues including 4,4-dimethyl variants. These analogues were analyzed under acidic and basic conditions to understand their stability, which is crucial for applications in dye and pigment industries, including the development of stable, fluorescent materials for bioimaging and sensors (Yang et al., 2011).
Analytical Detection and Environmental Monitoring
Another significant application area is the detection of herbicides and their degradation products in environmental samples. A method was developed for analyzing dimethenamid and flufenacet, along with their degradates, in water samples. This approach could potentially be adapted for compounds related to 2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid, highlighting the importance of detecting environmental contaminants and understanding their behavior in aquatic ecosystems (Zimmerman et al., 2002).
Antimicrobial Activity of Derivatives
The synthesis and evaluation of antimicrobial activity of novel derivatives containing the 4,4-dimethylcyclohexyl moiety have been reported. This research contributes to the field of medicinal chemistry by identifying compounds with potential therapeutic uses against bacterial and fungal infections. The study demonstrates the potential for derivatives of 2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid to serve as templates for developing new antimicrobial agents (Ghorab et al., 2017).
Development of Fluorinated Building Blocks
Research has also focused on the synthesis of fluorinated building blocks for organic synthesis. For example, the transformation of fluoroalkenoates into 3-fluorofuran-2(5H)-ones through photoisomerisation and cyclisation demonstrates the versatility of fluorinated compounds in synthetic chemistry. Such developments are critical for the pharmaceutical industry and the synthesis of complex organic molecules (Pomeisl et al., 2007).
Fluorinated Acetic Acids and Toxicology
The study of fluorinated acetic acids, including their preparation and toxicity, is another crucial research area. Such studies are essential for understanding the environmental and health impacts of fluorinated compounds, including their use as pesticides and the implications for wildlife and human health (Elliott, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FO2/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEDYNYLMJFWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide](/img/structure/B1431767.png)
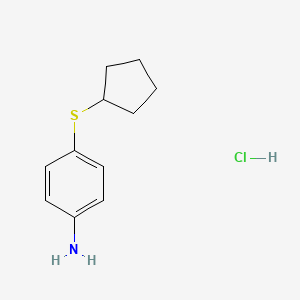
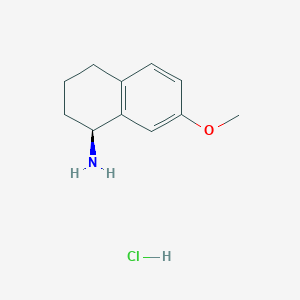
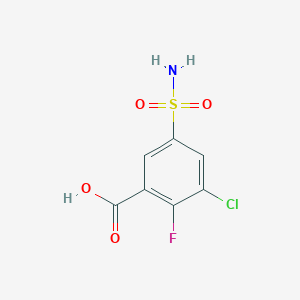
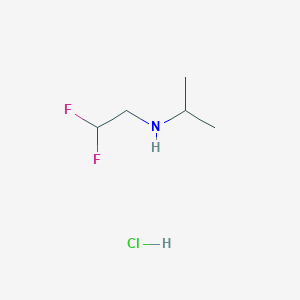
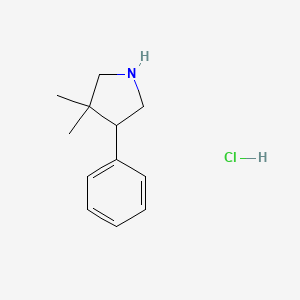
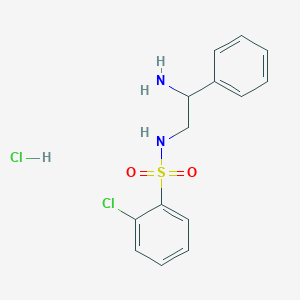
![2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1431778.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B1431780.png)
![Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride](/img/structure/B1431781.png)
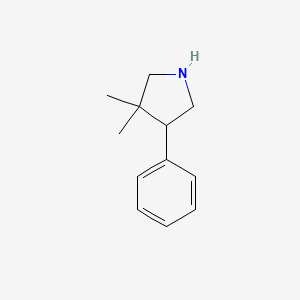
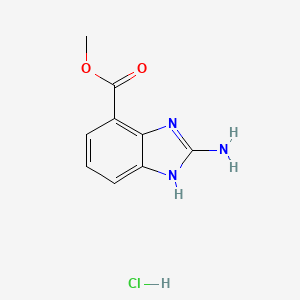
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)
